Structural Uniqueness vs. Reference GRK2/3 Inhibitor CMPD101
The target compound has no publicly available head-to-head activity data against any comparator. As a class-level inference, its structural divergence from the well-characterized GRK2/3 inhibitor CMPD101 is noted. CMPD101 (3-[[[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole) is structurally unrelated, bearing a triazole-thioether-oxadiazole core rather than a piperazine-carboxamide-pyrimidine scaffold [1]. The cyclopentyl-ureido moiety in the target compound is absent in all major GRK inhibitor series, suggesting a potential novel binding mode, but no experimental confirmation exists .
| Evidence Dimension | Chemical scaffold class and putative target engagement |
|---|---|
| Target Compound Data | Piperazine-carboxamide-pyrimidine core; molecular weight 329.3 g/mol; cLogP not publicly reported |
| Comparator Or Baseline | CMPD101 (CAS 865608-11-3): triazole-thioether-oxadiazole core; IC50 GRK2 = 18 nM, GRK3 = 5.4 nM; selectivity over GRK1 >170-fold [1] |
| Quantified Difference | No quantitative activity data available for target compound; scaffold differs from all clinically characterized GRK inhibitors |
| Conditions | N/A – no assay data for target compound |
Why This Matters
The complete absence of activity data means the compound cannot be rationally prioritized over any comparator based on potency or selectivity, only on structural novelty for exploratory SAR.
- [1] MedChemExpress, CMPD101 product page: potency and selectivity data for GRK2/3, GRK1, GRK5, ROCK-2, PKCα. Accessed April 2026. View Source
